1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one
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Overview
Description
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a pent-4-en-1-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diamines or amino alcohols, under acidic or basic conditions.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions using cyclopropylmethanol and an appropriate leaving group, such as a halide.
Attachment of the Pent-4-en-1-one Chain: The final step involves the attachment of the pent-4-en-1-one chain through a condensation reaction, such as the aldol condensation, using suitable aldehyde or ketone precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate solvent and temperature conditions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system or possessing anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: The compound can be used in studies investigating the structure-activity relationships of pyrrolidine derivatives and their biological effects.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, through binding interactions facilitated by its functional groups. These interactions can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for many bioactive compounds.
Cyclopropylmethanol: A compound featuring a cyclopropyl group attached to a methanol moiety, used in various synthetic applications.
Pent-4-en-1-one: An unsaturated ketone that can undergo various chemical reactions, serving as a versatile intermediate in organic synthesis.
Uniqueness: 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one is unique due to its combination of a pyrrolidine ring, a cyclopropylmethoxy group, and a pent-4-en-1-one chain. This unique structure imparts specific chemical and biological properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-3-4-13(15)14-8-7-12(9-14)16-10-11-5-6-11/h2,11-12H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYFVQHIIDVUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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